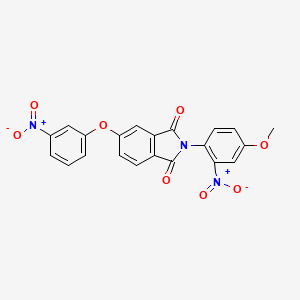![molecular formula C22H14N2O7 B11556653 4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11556653.png)
4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE is a complex organic compound with the molecular formula C22H14N2O7 It is characterized by the presence of a nitrophenoxy group, an isoindole ring, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE typically involves multiple steps:
Formation of the Isoindole Ring: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Nitrophenoxy Group: This step involves the nucleophilic substitution reaction where a nitrophenol reacts with the isoindole derivative.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Hydrolyzed Products: Resulting from the hydrolysis of the acetate group.
Scientific Research Applications
4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Acetate: Shares the nitrophenyl and acetate groups but lacks the isoindole ring.
Isoindole Derivatives: Compounds with similar isoindole structures but different substituents.
Uniqueness
4-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PHENYL ACETATE is unique due to the combination of its nitrophenoxy group, isoindole ring, and phenyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C22H14N2O7 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[4-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C22H14N2O7/c1-13(25)30-16-7-5-14(6-8-16)23-21(26)19-10-9-18(12-20(19)22(23)27)31-17-4-2-3-15(11-17)24(28)29/h2-12H,1H3 |
InChI Key |
USRCFBPMCYCWFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-3,4-dimethyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B11556579.png)
![(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11556586.png)
![N-({N'-[(E)-(4-Tert-butylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11556587.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]octadecanamide](/img/structure/B11556596.png)
![5-bromo-2-hydroxy-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11556602.png)

![2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11556614.png)
![(5Z)-5-(3-fluorobenzylidene)-3-{[(4-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11556622.png)
![N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11556629.png)

![N-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-4-methylaniline](/img/structure/B11556641.png)

![3-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11556654.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11556663.png)
